molecular formula C25H23NO B11521972 5-(4-Ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(4-Ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B11521972
M. Wt: 353.5 g/mol
InChI Key: JIWUQRASLKGCTG-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine is a complex organic compound with a molecular formula of C25H23NO. This compound belongs to the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine typically involves a multi-step process. One common method includes the condensation of substituted benzaldehydes with 2-methylcyclohexanone and naphthalene-2-amine in a polar solvent in the presence of hydrochloric acid . This reaction proceeds through a cascade heterocyclization mechanism, resulting in the formation of the desired phenanthridine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted phenanthridines, phenanthridinones, and tetrahydrophenanthridines .

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine involves its interaction with various molecular targets and pathways. For instance, phenanthridine derivatives have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-1H,2H,3H,4H-benzo[a]phenanthridine is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

InChI

InChI=1S/C25H23NO/c1-2-27-19-14-11-18(12-15-19)25-22-10-6-5-9-21(22)24-20-8-4-3-7-17(20)13-16-23(24)26-25/h3-4,7-8,11-16H,2,5-6,9-10H2,1H3

InChI Key

JIWUQRASLKGCTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3

Origin of Product

United States

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